molecular formula C11H20O4 B120387 Diethyl sec-butylmalonate CAS No. 83-27-2

Diethyl sec-butylmalonate

Cat. No. B120387
CAS RN: 83-27-2
M. Wt: 216.27 g/mol
InChI Key: MIIZSUOEOUHAIZ-UHFFFAOYSA-N
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Description

Diethyl sec-butylmalonate is a derivative of diethyl malonate, a diester of malonic acid, which is a key building block in organic synthesis. It is used in various chemical reactions and as an intermediate in the synthesis of more complex organic compounds. The sec-butyl group in diethyl sec-butylmalonate indicates a secondary butyl substitution on the malonate structure.

Synthesis Analysis

The synthesis of diethyl sec-butylmalonate involves the use of diethyl malonate as a starting material. In one study, diethyl tert-butylmalonate was synthesized from diethyl malonate through a series of reactions including addition, condensation, and esterification, involving reagents such as Grignard and lithium dimethylcuprate . Another approach to synthesizing derivatives of diethyl malonate is the zinc-mediated addition of diethyl bromomalonate to alkynes, which can lead to the formation of vinyl malonates and further reaction with acid chlorides or oxalyl chloride and an amine to produce polysubstituted pyranones and tetracarbonyl derivatives .

Molecular Structure Analysis

The molecular structure of diethyl sec-butylmalonate derivatives can be confirmed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of diethyl 2-(2-chloronicotinoyl)malonate, a derivative of diethyl malonate, was confirmed by MS and 1H NMR . Additionally, the crystal structure of substituted diethyl malonate compounds can be analyzed using X-ray crystallography, as demonstrated by the synthesis and structural determination of diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonates .

Chemical Reactions Analysis

Diethyl malonate derivatives participate in a variety of chemical reactions. For instance, diethyl N-Boc-iminomalonate reacts with organomagnesium reagents to afford substituted aryl N-Boc-aminomalonates, which upon hydrolysis produce arylglycines . Diethyl malonate also forms complexes with metal cations such as gold(I) and silver(I), where the metals coordinate between the carbonyl-oxygen atoms of the diethylmalonate . Furthermore, diethyl 2-fluoromalonate ester is used as a building block for synthesizing fluorinated compounds through nucleophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl sec-butylmalonate derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, boiling point, and reactivity. For example, diethyl 2-(2-chloronicotinoyl)malonate is a water-soluble carboxylic acid, which is significant as an intermediate in small molecule anticancer drugs . The crystal structure analysis of substituted diethyl malonate reveals intermolecular hydrogen bonds, which can influence the compound's stability and reactivity . The coordination of diethylmalonate with metal cations can also affect its reactivity and the formation of complexes, as seen in the study of its interaction with gold(I) and silver(I) .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Diethyl sec-butylmalonate is involved in a variety of synthesis and chemical reaction processes. For instance, it acts as a reactant in the formation of diethyl tert-butylmalonate, an intermediate in various chemical syntheses (Eliel, Hutchins, & Knoeber, 2003).
  • It also plays a role in the formation of 3-methylpentanoic acid through alkylation and hydrolysis processes (Vliet, Marvel, & Hsueh, 2003).
  • In radiation chemical telomerization, diethyl malonate and its derivatives like diethyl sec-butylmalonate participate in forming n-alkylmalonic acid diethylesters (Kaefer, Saus, & Dederichs, 1977).

Biochemical Applications

  • Butylmalonate, similar in structure to diethyl sec-butylmalonate, serves as a slow-binding inhibitor in biochemical studies, particularly for aminoacylase I, suggesting its potential application in enzymology (Röhm, 1989).

Pharmaceutical and Medicinal Chemistry

  • Diethyl N-Boc-iminomalonate, a compound related to diethyl sec-butylmalonate, is utilized in the synthesis of substituted aryl N-Boc-aminomalonates and arylglycines, highlighting its significance in pharmaceutical synthesis (Calí & Begtrup, 2004).
  • The compound is also involved in the synthesis of β-(sec-amino)alanines, indicating its utility in developing novel amino acid derivatives (Abe, Fujisaki, & Sumoto, 1998).

Industrial and Environmental Applications

  • In the industrial sector, sec-butyl acetate hydrolysis to sec-butyl alcohol, a process involving diethyl sec-butylmalonate derivatives, is assessed for its energy efficiency and environmental impact, demonstrating the compound’s relevance in industrial chemistry (Huajie, Wang, Yanming, & Lu, 2021).

Safety And Hazards

When handling Diethyl sec-butylmalonate, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

diethyl 2-butan-2-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O4/c1-5-8(4)9(10(12)14-6-2)11(13)15-7-3/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIZSUOEOUHAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263613
Record name 1,3-Diethyl 2-(1-methylpropyl)propanedioate
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Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl sec-butylmalonate

CAS RN

83-27-2
Record name 1,3-Diethyl 2-(1-methylpropyl)propanedioate
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Record name Diethyl (1-methylpropyl)malonate
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Record name Diethyl sec-butylmalonate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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